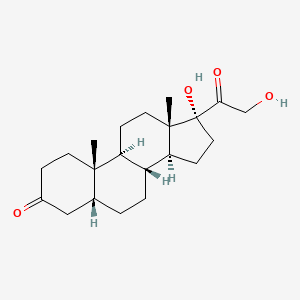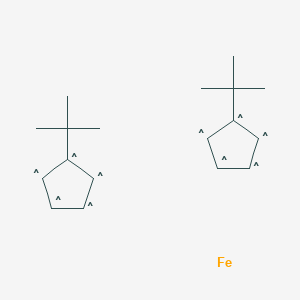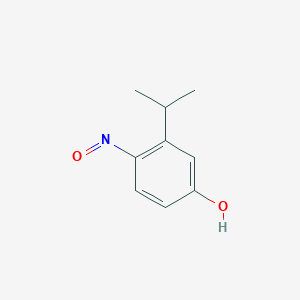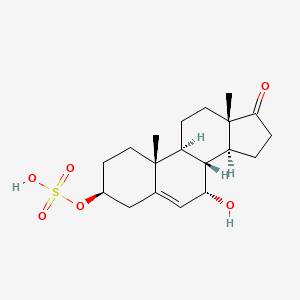
Methyl-d3 Laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-d3 Laurate is a deuterated form of methyl laurate, an ester derived from lauric acid and methanol. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium atoms, which make it useful in various analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl-d3 Laurate is synthesized through an esterification reaction between lauric acid and deuterated methanol (methanol-d4). The reaction typically involves the use of a catalyst, such as sulfuric acid or ionic liquids like 1-methylimidazole hydrogen sulfate ([Hmim]HSO4) or 1-methyl-2-pyrrolidonium hydrogen sulfate ([Hnmp]HSO4) . The optimal conditions for this reaction include a methanol/lauric acid molar ratio of approximately 7:1, a reaction temperature of around 70°C, and a reaction time of about 2 hours .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient catalysts ensures high yield and purity. The process is optimized to minimize waste and energy consumption, making it economically viable.
Análisis De Reacciones Químicas
Types of Reactions: Methyl-d3 Laurate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, which are crucial in biodiesel production .
Common Reagents and Conditions:
Esterification: Lauric acid and deuterated methanol with a catalyst like [Hmim]HSO4 or [Hnmp]HSO4.
Hydrolysis: Water and a strong acid or base to break the ester bond.
Transesterification: Alcohols like methanol or ethanol with a base catalyst such as sodium methoxide.
Major Products:
Esterification: this compound.
Hydrolysis: Lauric acid and deuterated methanol.
Transesterification: Methyl esters and glycerol.
Aplicaciones Científicas De Investigación
Methyl-d3 Laurate has a wide range of applications in scientific research:
Biology: Studied for its role in lipid metabolism and as a model compound in membrane studies.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Utilized in the production of biodiesel and as a surfactant in various formulations.
Mecanismo De Acción
The mechanism of action of Methyl-d3 Laurate involves its interaction with biological membranes and enzymes. The deuterium atoms in the compound can alter its physical properties, such as its hydrophobicity and stability, which can affect its interaction with lipid bilayers and proteins. This makes it a valuable tool in studying membrane dynamics and enzyme kinetics .
Comparación Con Compuestos Similares
Methyl Laurate: The non-deuterated form, commonly used in similar applications but lacks the distinct NMR signals provided by deuterium.
Ethyl Laurate: Another ester of lauric acid, used in similar industrial applications but with different physical properties.
Lauric Acid: The parent fatty acid, used in various chemical reactions and industrial applications.
Uniqueness: Methyl-d3 Laurate’s uniqueness lies in its deuterium atoms, which make it particularly useful in NMR spectroscopy and other analytical techniques. This property allows for more precise studies of molecular interactions and dynamics .
Propiedades
Fórmula molecular |
C13H26O2 |
|---|---|
Peso molecular |
217.36 g/mol |
Nombre IUPAC |
trideuteriomethyl dodecanoate |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3/i2D3 |
Clave InChI |
UQDUPQYQJKYHQI-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


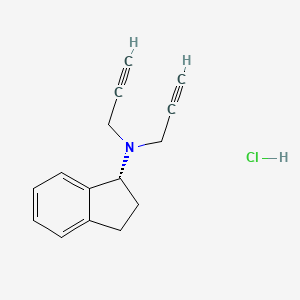
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)
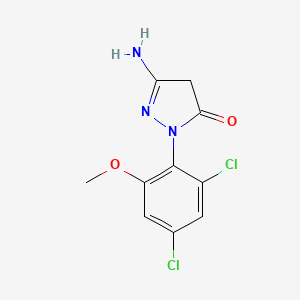
![Anthra[2,3-b]carbazole](/img/structure/B13829115.png)
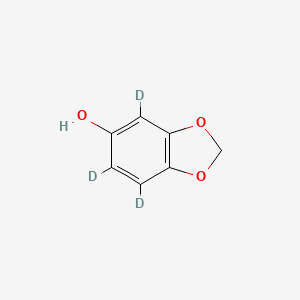

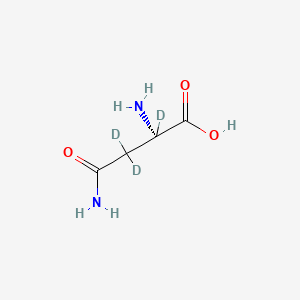

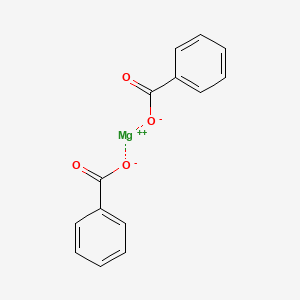
![5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13829148.png)
